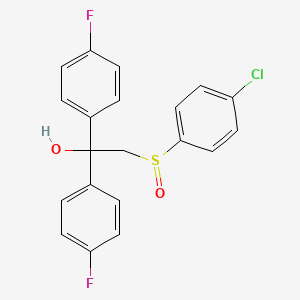

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is a complex organic compound characterized by the presence of chlorophenyl, sulfinyl, and fluorophenyl groups

Mecanismo De Acción

Target of Action

The compound 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol, also known as CRL-40,940 or flmodafinil, primarily targets the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, attention, and movement .

Mode of Action

Flmodafinil acts as a weak dopamine reuptake inhibitor . This means it binds to the dopamine transporter, blocking the reuptake of dopamine into neurons and thus increasing the extracellular concentrations of dopamine . This leads to enhanced dopaminergic neurotransmission .

Biochemical Pathways

As a dopamine reuptake inhibitor, it likely influences pathways involving dopamine signaling . Increased dopamine levels can affect various downstream effects, including enhanced alertness, wakefulness, and cognitive performance .

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, suggesting it may have favorable pharmacokinetic properties .

Result of Action

The increased dopamine levels resulting from the action of flmodafinil can lead to a range of effects at the molecular and cellular level. These include enhanced alertness, wakefulness, and cognitive performance . It’s also claimed to have fewer side effects compared to modafinil and adrafinil .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced alcohols, and substituted aromatic compounds. Each product’s formation depends on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-chlorophenyl)-1-ethanol

- 2-[(4-Fluorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol

- 2-[(4-Bromophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol

Uniqueness

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is unique due to the combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

2-(4-Chlorobenzenesulfinyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential anti-inflammatory properties. This compound features a unique structural configuration that includes a chlorobenzenesulfonyl group and two fluorophenyl moieties, which may enhance its biological activity.

- Molecular Formula : C20H15ClF2O3S

- Molecular Weight : 408.85 g/mol

- CAS Number : 303152-05-8

Research indicates that this compound exhibits significant biological activity primarily through its modulation of inflammatory pathways. The compound appears to interact with specific receptors involved in inflammation, potentially inhibiting their activity or altering signaling mechanisms.

In vitro studies have demonstrated its ability to modulate cytokine secretion in various inflammatory models, suggesting it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Study 1: Cytokine Modulation

In a study examining the anti-inflammatory effects of various sulfonamide derivatives, this compound was shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a strong potential for therapeutic application in diseases like rheumatoid arthritis and other inflammatory disorders.

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to the active sites of key inflammatory receptors. These findings support the hypothesis that its structural features contribute to high receptor binding affinity, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide Linkage : Reaction between appropriate sulfonyl chloride and amine derivatives.

- Fluorination Steps : Introduction of fluorine atoms through electrophilic aromatic substitution.

- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-1,1-bis(4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMYPULKFPEEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.